![molecular formula C13H8F2N2O B2367803 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile CAS No. 1359864-84-8](/img/structure/B2367803.png)
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile
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Overview
Description
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a chemical compound with the linear formula C10H4F2N2O . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.15 . It is stored at temperatures between 2-8°C .Scientific Research Applications
Fluorescence Enhancement-Type Derivatizing Reagent
A compound similar to 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile, known as 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (FMQC), has been developed as a novel fluorescence enhancement-type derivatizing reagent for amino compounds . FMQC reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities . This could potentially be an application for 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile as well.
Synthesis of Quinolone Derivatives
A study has reported a green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . Given the structural similarity, it’s possible that 1-Allyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carbonitrile could also be used in the synthesis of similar quinolone derivatives.
Potential Therapeutic Applications
Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs . They have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) . Given the structural similarity, 1-Allyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carbonitrile could potentially have similar therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
6,7-difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h2,4-5,7H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSTAGLBJZQMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
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